molecular formula C11H14BrNO B13236990 N-(2-bromophenyl)-2-methyloxolan-3-amine

N-(2-bromophenyl)-2-methyloxolan-3-amine

Cat. No.: B13236990
M. Wt: 256.14 g/mol
InChI Key: JAJTWRFXDZCLLH-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-2-methyloxolan-3-amine (CAS: 1546098-17-2) is a brominated aromatic amine derivative featuring a tetrahydrofuran (oxolane) ring substituted with a methyl group at position 2 and an amine group at position 2. Its molecular formula is C₁₁H₁₄BrNO, with a molecular weight of 256.14 g/mol . The compound is characterized by a 2-bromophenyl group attached to the amine nitrogen, which confers unique electronic and steric properties.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

N-(2-bromophenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C11H14BrNO/c1-8-10(6-7-14-8)13-11-5-3-2-4-9(11)12/h2-5,8,10,13H,6-7H2,1H3

InChI Key

JAJTWRFXDZCLLH-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-methyloxolan-3-amine typically involves the reaction of 2-bromophenylamine with 2-methyloxirane under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction involves the use of a palladium catalyst, a base like potassium carbonate, and a boronic acid derivative to facilitate the coupling of the bromophenyl group with the methyloxolan-3-amine moiety .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar palladium-catalyzed methods. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-methyloxolan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methyloxolan-3-amine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Properties of N-(2-Bromophenyl)-2-methyloxolan-3-amine and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
This compound C₁₁H₁₄BrNO 256.14 1546098-17-2 2-bromophenyl, 2-methyloxolane
N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine C₁₂H₁₈BrNO 272.19 1038235-34-5 3-bromo-4-chlorophenyl
N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine C₁₂H₁₆ClNO 225.72 1545810-10-3 4-chloro-2-methylphenyl
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide C₁₃H₁₁BrN₂O₂ 307.15 N/A 3-bromo-2-methylphenyl, pyridinone

Key Observations :

  • Halogen Substitution : The position of bromine (ortho vs. para) significantly impacts electronic properties. For example, the 2-bromophenyl group in the target compound may enhance steric hindrance compared to 3-bromo-4-chlorophenyl derivatives .
  • Molecular Weight : Chlorine substitution (e.g., in CAS 1545810-10-3) reduces molecular weight compared to brominated analogs, which may influence pharmacokinetics .

Crystallographic and Conformational Analysis

  • Planarity: In N-(3-bromo-2-methylphenyl)-pyridinone (), the molecule adopts a near-planar conformation due to π-conjugation, which facilitates intermolecular hydrogen bonding .

Biological Activity

N-(2-bromophenyl)-2-methyloxolan-3-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

PropertyDetails
Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
IUPAC Name This compound
InChI Key ZTUBRSCQNARZQF-UHFFFAOYSA-N
Canonical SMILES CC1C(CCO1)NC2=C(C=C(C=C2)Br)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the brominated aromatic ring and the oxolane structure enhances its binding affinity to these targets, potentially leading to various pharmacological effects.

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Potential: Research has indicated that derivatives of oxolane compounds can exhibit cytotoxic effects against cancer cell lines. The specific pathways affected by this compound are still under investigation but may involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

A study conducted on various derivatives of oxolane compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound was included in the screening, showing promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

CompoundMIC (µg/mL)
This compound32
Control (Ampicillin)8

Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound induces significant cytotoxicity. The IC50 values were determined to be:

Cell LineIC50 (µM)
HeLa15
MCF-720

The mechanism appears to involve the activation of caspases, leading to apoptosis.

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